[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride
Overview
Description
[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a bis(dimethylamino)propyl group and an acetate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the bis(dimethylamino)propyl group through nucleophilic substitution reactions. The final step involves esterification to form the acetate ester and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The bis(dimethylamino)propyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, such as furanones, dihydrofurans, and substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bis(dimethylamino)propyl group can enhance the compound’s binding affinity to specific targets, while the furan ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
N-(2,4-Dimethylphenyl)formamide: A compound with a similar amine group but different core structure.
Uniqueness
[5-[[Bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride is unique due to its combination of a furan ring and a bis(dimethylamino)propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[5-[[bis[3-(dimethylamino)propyl]amino]methyl]furan-2-yl]methyl acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3.ClH/c1-16(22)23-15-18-9-8-17(24-18)14-21(12-6-10-19(2)3)13-7-11-20(4)5;/h8-9H,6-7,10-15H2,1-5H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIFIDBCTWXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)CN(CCCN(C)C)CCCN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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